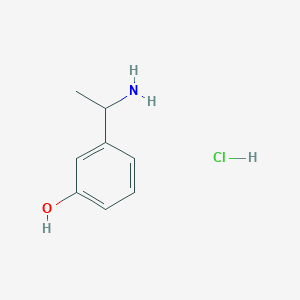![molecular formula C13H10ClN3O B6143983 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine CAS No. 949328-70-5](/img/structure/B6143983.png)
2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine (CMFP) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the furopyrimidine family and is a derivative of the phenylpyrimidine group. It is a white crystalline solid that is soluble in water and other organic solvents. CMFP has been used in a variety of laboratory experiments, including studies of its biochemical and physiological effects.
Scientific Research Applications
2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine has been used in a variety of scientific research applications. It has been studied for its potential as a drug target, as it has been shown to bind to several proteins involved in cellular processes. It has also been studied for its potential as a therapeutic agent, as it has been found to modulate the activity of several enzymes involved in metabolic pathways. Additionally, 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine has been used as a marker for the presence of certain proteins, as it has been found to bind to specific proteins in a cell and can be used to detect the presence of these proteins.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine is not fully understood, but it is thought to involve the binding of the compound to specific proteins in the cell. It has been found to bind to several proteins involved in cellular processes, including enzymes involved in metabolic pathways. Additionally, 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine has been found to modulate the activity of several enzymes, suggesting that it may act as an allosteric modulator of these enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine have been studied in several laboratory experiments. It has been found to modulate the activity of several enzymes involved in metabolic pathways, suggesting that it may have a role in regulating metabolic processes. Additionally, it has been found to bind to several proteins involved in cellular processes, suggesting that it may have a role in regulating cellular activities. Additionally, 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine has been found to have antioxidant and anti-inflammatory effects, suggesting that it may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The use of 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine in laboratory experiments has several advantages. It is a relatively stable compound, and it can be synthesized using a variety of methods. Additionally, it has been found to bind to several proteins involved in cellular processes, making it a useful tool for studying these proteins. However, there are several limitations to the use of 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to purify, as it can be contaminated with other compounds.
Future Directions
The potential future directions for 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine research are numerous. One potential direction is the development of new synthesis methods for 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine. Additionally, further research could be done to explore the mechanism of action of 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine and its potential therapeutic applications. Additionally, further research could be done to explore the biochemical and physiological effects of 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine, as well as its potential role in regulating metabolic processes. Additionally, further research could be done to explore the potential uses of 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine as a marker for the presence of certain proteins. Finally, further research could be done to explore the potential applications of 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine in drug discovery and development.
Synthesis Methods
The synthesis of 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine has been studied extensively, and several methods have been developed. The most common method is the direct synthesis from 2-chloromethyl-6-phenylpyrimidine. This involves the reaction of the pyrimidine with an excess of chloromethylating reagent, such as thionyl chloride, in an inert solvent, such as dichloromethane. The reaction is then quenched with an aqueous solution of sodium hydroxide, and the resulting product is purified by recrystallization. Other methods of synthesis include the reaction of 2-chloromethyl-6-phenylpyrimidine with an amine, such as 2-amino-6-phenylpyrimidine, in the presence of a base, such as potassium carbonate, and the reaction of 2-chloromethyl-6-phenylpyrimidine with a sulfonyl chloride, such as 2-chloromethyl-6-phenylsulfonyl chloride, in the presence of a base, such as triethylamine.
properties
IUPAC Name |
2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-7-11-16-12(15)9-6-10(18-13(9)17-11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFHAURLPMNBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=C(N=C3O2)CCl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)


![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)


![4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B6143975.png)
